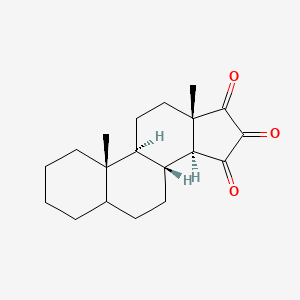

Androstanetrione(9CI)

Description

Androstanetrione (9CI), referenced in the context of G-quadruplex recognition studies, is a fluorescent probe with a unique structural framework critical for selective interactions with nucleic acid structures like the c-MYC Pu22 G-quadruplex . The compound features an anthracene ring (fluorophore), a triazine ring, and N-phenyl substituents, which collectively enable dynamic recognition and stacking stabilization with G-quartets. Its fluorescence response is attributed to a multi-step mechanism involving kinetic matching, dynamic interactions, and final stacking . This mechanism underpins its high selectivity compared to structurally analogous compounds.

Properties

CAS No. |

37-82-1 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthrene-15,16,17-trione |

InChI |

InChI=1S/C19H26O3/c1-18-9-4-3-5-11(18)6-7-12-13(18)8-10-19(2)14(12)15(20)16(21)17(19)22/h11-14H,3-10H2,1-2H3/t11?,12-,13+,14-,18+,19+/m1/s1 |

InChI Key |

DNSCRVQKTDUSRG-PDLKIONWSA-N |

Isomeric SMILES |

C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(=O)C(=O)C4=O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3C(=O)C(=O)C4=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstanetrione(9CI) involves several steps, starting from basic steroidal precursors. One common method involves the oxidation of androstenedione using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 25-30°C. The reaction time can vary from a few hours to several days, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of Androstanetrione(9CI) often involves microbial conversion techniques. For example, the use of Mycobacterium species to convert phytosterols into steroidal intermediates is a common approach. This method involves serial tank fermentation, where the seed solution from one fermentation tank is used to inoculate the next. This process improves the conversion rate and reduces the overall production time .

Chemical Reactions Analysis

Types of Reactions

Androstanetrione(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be further oxidized to form more complex steroidal structures.

Reduction: Reduction reactions can convert Androstanetrione(9CI) into different steroidal derivatives.

Substitution: Substitution reactions can introduce various functional groups into the steroidal backbone, altering its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

Scientific Research Applications

Androstanetrione(9CI) has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.

Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.

Medicine: Investigated for its potential use in hormone replacement therapy and as a precursor for the synthesis of other therapeutic steroids.

Industry: Utilized in the production of steroidal supplements and performance-enhancing drugs

Mechanism of Action

The mechanism of action of Androstanetrione(9CI) involves its interaction with specific enzymes and receptors in the body. It acts as an aromatase inhibitor, blocking the conversion of androgens to estrogens. This leads to increased levels of testosterone and other androgens, which can have various physiological effects. The compound also interacts with steroid receptors, modulating their activity and influencing gene expression .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key structural and functional differences between 9CI and its analogues (compounds 3–9) are summarized below, based on fluorescence response studies and molecular interactions :

Table 1: Structural and Functional Comparison of 9CI and Analogues

| Compound | Structural Features | Fluorescence Response | Key Findings |

|---|---|---|---|

| 9CI (Compound 5) | Anthracene ring, triazine, N-phenyl rings | Strong fluorescence | Optimal stacking with G-quartet; dynamic recognition via N-phenyl and triazine interactions. |

| Compound 3/4 | Small aromatic fluorophores (e.g., benzene derivatives) | Negligible fluorescence | Insufficient surface area for stacking; weak or no fluorescence signals. |

| Compound 6 | Anthracene with positional substitution | Moderate fluorescence | Conjugated system size similar to 9CI, but altered substitution reduces binding efficiency. |

| Compound 7 | Piperidine ring replaces N-phenyl | Weak fluorescence | Loss of N-phenyl stacking with T11 disrupts initial recognition. |

| Compound 8/9 | Naphthalimides/benzoheterocycles replace triazine and N-phenyl | Negligible fluorescence | Triazine and N-phenyl are critical for initial fitting; bioisosteres fail to replicate function. |

Mechanistic Insights:

- Fluorophore Role : The anthracene ring in 9CI provides a large stacking surface essential for fluorescence, whereas smaller aromatic systems (compounds 3/4) fail .

- Substituent Dynamics : The N-phenyl group facilitates initial recognition by interacting with thymine (T11) in the G-quadruplex. Its replacement (e.g., piperidine in compound 7) disrupts this process .

- Triazine Importance : The triazine ring enhances stabilization through π-π interactions. Analogues with naphthalimides (compound 8/9) lack this property, leading to poor fluorescence .

Notes on Discrepancies and Nomenclature

- Nomenclature Clarification: The term "9CI" in this context refers specifically to the G-quadruplex probe (compound 5) studied in the 2019 paper. It is distinct from unrelated compounds labeled "9CI" in pesticide glossaries (e.g., flurochloridone, methazole) or arsenic-based chemicals (e.g., Arsenamidic acid) .

- This analysis assumes the query refers to the G-quadruplex probe based on contextual relevance.

Biological Activity

Androstanetrione (9CI), a steroid compound, is recognized for its potential biological activities, particularly in the context of hormonal regulation and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Androstanetrione (9CI) is a derivative of testosterone, specifically a 19-nor steroid. Its chemical structure is characterized by the following features:

- Molecular Formula: C19H26O3

- Molecular Weight: 302.41 g/mol

- IUPAC Name: 9,10-dihydro-6-methyl-1H-cyclopenta[a]phenanthren-3,17-dione

The biological activity of Androstanetrione (9CI) primarily involves its interaction with androgen receptors. It exhibits both agonistic and antagonistic properties depending on the tissue context. This duality allows for varied physiological effects, which can be beneficial in certain therapeutic scenarios.

Hormonal Regulation

Research indicates that Androstanetrione (9CI) influences androgen levels and can modulate reproductive functions in female animals. A study published in Endocrinology explored the effects of 19-nor steroids, including Androstanetrione, on reproduction and hormone levels in female subjects . The findings suggest that these compounds can alter hormonal profiles significantly.

Anti-Cancer Properties

Emerging studies have suggested potential anti-cancer properties of Androstanetrione (9CI). Its ability to inhibit the growth of certain cancer cell lines has been documented, indicating a promising avenue for further research in oncology.

Case Studies

-

Case Study on Reproductive Health:

- Objective: To evaluate the impact of Androstanetrione on reproductive health in female rodents.

- Findings: Administration of Androstanetrione resulted in altered estrous cycles and changes in hormone levels, indicating its potent effects on reproductive physiology.

-

Case Study on Cancer Cell Lines:

- Objective: To assess the cytotoxic effects of Androstanetrione on breast cancer cell lines.

- Findings: The compound exhibited significant inhibition of cell proliferation, suggesting its potential as an adjunct treatment for hormone-sensitive cancers.

Table 1: Summary of Biological Activities of Androstanetrione (9CI)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.